

## Introduction: The Spectroscopic Keystone of Sul

Author: BenchChem Technical Support Team. Date: April 20

### Compound of Interest

Compound Name:	4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
CAS No.:	220948-21-0
Cat. No.:	B2547508

[Get Quote](#)

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry and drug development, most famously as the basis for the sulfa class agents. The precise structural characterization of these molecules is non-negotiable for ensuring purity, confirming identity, and understanding structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly  $^1\text{H}$  and  $^{13}\text{C}$  NMR, stands as the definitive method for the unambiguous structural elucidation of these compounds.

This guide provides an in-depth exploration of the principles, protocols, and interpretation strategies for characterizing benzenesulfonamides using NMR. It provides a grounded understanding of how to leverage NMR to its full potential in the context of sulfonamide chemistry. We will move beyond a simple recitation of data to a practical, application-focused output.

## Fundamental Principles: Decoding the NMR Spectrum of Benzenesulfonamides

The power of NMR lies in its ability to probe the chemical environment of individual nuclei ( $^1\text{H}$ ,  $^{13}\text{C}$ ) within a molecule. For benzenesulfonamides, the aromatic ring, the sulfonamide group ( $-\text{SO}_2\text{NH}-$ ), and any substituents.

### $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

$^1\text{H}$  NMR provides three critical pieces of information: chemical shift ( $\delta$ ), signal integration, and spin-spin coupling (J-coupling).

- **Chemical Shift ( $\delta$ ):** The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Protons in electron-poor environments are deshielded and appear further downfield.
  - **Aromatic Protons (6.5-8.5 ppm):** The protons on the benzene ring typically resonate in this region. Their exact position is highly sensitive to the substituents. Electron-withdrawing groups deshield the ortho protons, causing them to appear further downfield than the meta and para protons.[1]
  - **Sulfonamide N-H Proton (Variable, ~8-11 ppm):** The chemical shift of the proton(s) on the sulfonamide nitrogen is highly variable and depends on the presence of hydrogen bonds, this peak is often a sharp singlet observed downfield.[2] In  $\text{CDCl}_3$ , it may be broader and its position more variable. In the presence of DMSO- $d_6$ , it is often a sharp singlet. A common trick for its identification is to use DMSO- $d_6$  as the solvent, as the N-H proton will appear as a sharp singlet around 10-11 ppm.[3]
  - **Substituent Protons:** Protons on alkyl or other groups attached to the aromatic ring or the sulfonamide nitrogen will appear in their characteristic regions.
- **Spin-Spin Coupling (J-coupling):** This phenomenon, reported in Hertz (Hz), causes signals to split into multiplets and provides direct information about the relative positions of the coupled protons: the coupling constant is diagnostic of the relative positions of the coupled protons:
  - **Ortho-coupling ( $^3\text{J}_{\text{HH}}$ ):** 7–9 Hz
  - **Meta-coupling ( $^4\text{J}_{\text{HH}}$ ):** 2–3 Hz
  - **Para-coupling ( $^5\text{J}_{\text{HH}}$ ):** < 1 Hz This information is the key to determining the substitution pattern on the aromatic ring.[6]

### $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

$^{13}\text{C}$  NMR provides direct insight into the carbon framework of the molecule.[7] Standard spectra are typically "proton-decoupled," meaning each unique carbon appears as a single peak.

- Chemical Shift ( $\delta$ ):
    - Aromatic Carbons (110-150 ppm): Carbons in the benzene ring resonate in this range. The carbon directly attached to the sulfur atom (ipso-carbon) is shifted downfield, while those with electron-donating groups are shifted upfield.[1][8]
    - Substituent Carbons: Carbons in alkyl groups appear upfield (~10-40 ppm), while carbonyl carbons from amide functionalities (if present) would appear downfield.
- Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, providing additional information.

## Practical Guide to Spectral Interpretation

The substitution pattern on the benzenesulfonamide ring creates highly predictable splitting patterns in the aromatic region of the <sup>1</sup>H NMR spectrum.

### Unsubstituted Benzenesulfonamide (C<sub>6</sub>H<sub>5</sub>SO<sub>2</sub>NH<sub>2</sub>)

- <sup>1</sup>H NMR: The spectrum shows a complex multiplet for the five aromatic protons. However, the two protons ortho to the -SO<sub>2</sub>NH<sub>2</sub> group are the most downfield (7.5-7.6 ppm). The meta and para protons appear as another complex multiplet at a slightly higher field (7.5-7.6 ppm). The -NH<sub>2</sub> protons usually appear as a broad singlet at approximately 7.85 ppm, 7.58 ppm, and a broader signal for the NH<sub>2</sub> protons around 7.37 ppm.[9]
- <sup>13</sup>C NMR: Four signals are expected due to the symmetry of the molecule: one for the ipso-carbon, one each for the ortho, meta, and para carbons.

### Para-Substituted Benzenesulfonamides

This is one of the most common and easily identifiable patterns. Due to the magnetic equivalence of the protons on opposite sides of the ring, the spectrum is relatively simple.

- <sup>1</sup>H NMR: The aromatic region typically displays a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H) for the protons ortho to the sulfonamide group, while the upfield doublet corresponds to the protons ortho to the substituent (and meta to the sulfonamide). The coupling constant is typically around 8 Hz.

### Ortho- and Meta-Substituted Benzenesulfonamides

These patterns lack the symmetry of the para-isomer and result in more complex spectra.

- Ortho-substituted: Four distinct aromatic protons will produce a complex series of multiplets. Each proton will be split by its ortho and meta neighbors.
- Meta-substituted: This pattern can also be complex. One proton will be isolated between the two substituents and may appear as a triplet or a broad multiplet.

## Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation.

### Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a benzenesulfonamide sample for analysis.

**Rationale:** The choice of solvent is critical. It must dissolve the analyte without interfering with its signals. Deuterated solvents, where hydrogen is replaced by deuterium, do not produce interfering signals in the <sup>1</sup>H NMR spectrum.[3][10][11] The sample must also be free of solid particles and paramagnetic impurities, which can broaden and shift signals.

**Materials:**

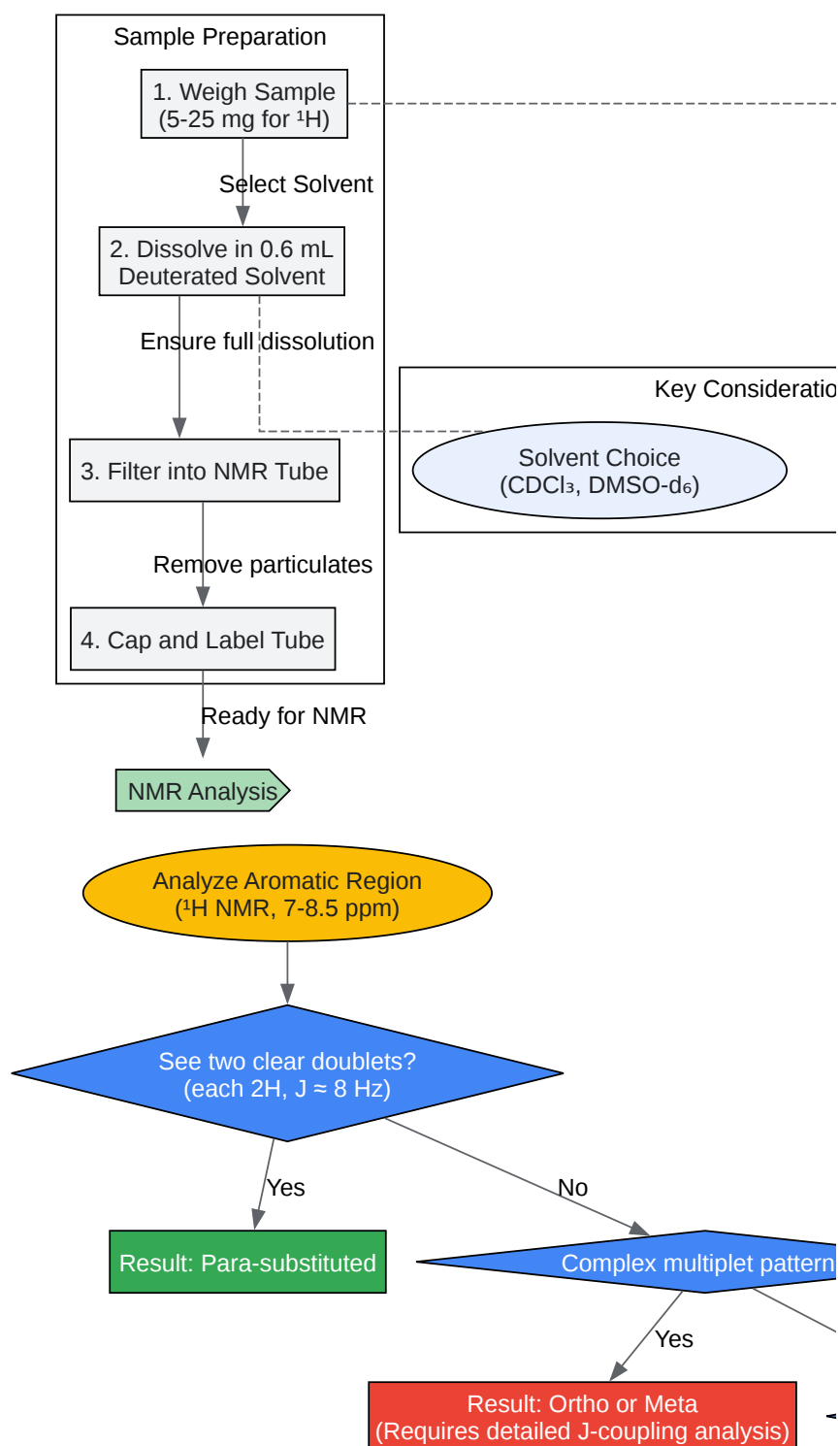
- Benzenesulfonamide sample (5-25 mg for <sup>1</sup>H, >50 mg for <sup>13</sup>C)[12][14]
- High-quality 5 mm NMR tube and cap
- Deuterated NMR solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>)
- Internal standard (e.g., Tetramethylsilane, TMS), if not already in the solvent
- Pasteur pipette and a small plug of glass wool or Kimwipe

- Vial for dissolving the sample

Procedure:

- Weigh the Sample: Accurately weigh the required amount of the benzenesulfonamide compound into a clean, dry vial. For routine  $^1\text{H}$  NMR, 5-10 mg is necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[\[14\]](#)
- Select and Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[\[16\]](#)
  - $\text{CDCl}_3$  (Chloroform- $d$ ): A good first choice for many non-polar to moderately polar organic compounds. The residual solvent peak appears at  $\sim 7.2$  ppm.
  - $\text{DMSO-}d_6$  (Dimethyl sulfoxide- $d_6$ ): Excellent for highly polar compounds and for clearly observing exchangeable N-H protons, as it slows down their exchange.
  - Acetone- $d_6$ : A versatile solvent for a range of polarities. Residual peak at  $\sim 2.05$  ppm.
- Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle warming or sonication can be used.
- Filter the Solution: Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette. Transfer the sample solution through this filter directly into the NMR tube.
- Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with the sample identification. Do not use paper labels or tape that will obscure the label.
- Invert to Mix: Gently invert the tube several times to ensure the solution is homogeneous.

## Workflow for NMR Sample Preparation



[Click to download full resolution via product page](#)

Caption: Decision workflow for determining benzenesulfonamide substitution patterns.

## Troubleshooting and Advanced Considerations

- **Broad N-H Peaks:** The N-H proton signal can be significantly broadened due to intermediate rates of chemical exchange or quadrupolar coupling w
- **Solvent Effects:** The chemical shifts, particularly of the N-H proton, can be highly dependent on the solvent due to differing hydrogen bonding capa peak assignment.
- **Quantitative NMR (qNMR):** For drug development and quality control, qNMR can be used to determine the exact concentration or purity of a benze concentration.

## References

- NMR Sample Preparation. (n.d.). Retrieved from JEOL. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzedraqmwtOUkZb9UJUkFiXHe5HyhdQPKEeFZctdxLahEK0AnpW\\_gQqeQnaGIFkNsp3PyYdBCgO06FAe4RCPTH\\_bizY06jWzvs](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzedraqmwtOUkZb9UJUkFiXHe5HyhdQPKEeFZctdxLahEK0AnpW_gQqeQnaGIFkNsp3PyYdBCgO06FAe4RCPTH_bizY06jWzvs)]
- Benzenesulfonamide(98-10-2) 1H NMR spectrum. (n.d.). ChemicalBook. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmc22b5dfbXj6W1Q3b\\_\\_BOWEIfQBCg1LSzy2pd30Ow00i-WpmlLFJwcDphFRm1ZUm8hcZfya9wQAs7t80GnlWkFQhxXeADRMET-LOHuyvu\\_E-Wt](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmc22b5dfbXj6W1Q3b__BOWEIfQBCg1LSzy2pd30Ow00i-WpmlLFJwcDphFRm1ZUm8hcZfya9wQAs7t80GnlWkFQhxXeADRMET-LOHuyvu_E-Wt)]
- NMR Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science Chemical Research Support. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRG2tMmcG2HrJ7IIITym9f3oApcy\\_UInG3pUumjMpaTV54keTvD8DwLtpFY\\_A3olo2\\_Za8u1LeQG16fsp38O6Bf8lj-BYuj3bThdtl-ykErGeF\\_C6cDF8SL1QcV9w\\_S9dGM8oocn-kUxr5\\_SvfrWlG3moi\\_g=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRG2tMmcG2HrJ7IIITym9f3oApcy_UInG3pUumjMpaTV54keTvD8DwLtpFY_A3olo2_Za8u1LeQG16fsp38O6Bf8lj-BYuj3bThdtl-ykErGeF_C6cDF8SL1QcV9w_S9dGM8oocn-kUxr5_SvfrWlG3moi_g=)]
- InfoSheet: NMR sample preparation. (n.d.). EPFL. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJy6arM1mi2C6alo0aT2Uays2nwGEIAOZIAkvMcuHxYujAkHy1sRgyHeHITLUB-pEJgdH0acRDvOMqOMkia8lwidN7sSWIIAr7wybt7Hq-Q=>]
- Supporting information: The spectral data of N-arylsulfonamides. (n.d.). The Royal Society of Chemistry. [[https://vertexaisearch.cloud.google.com/gf7txHCi0IDdeHu1WUYcCPoRDISE5mXiK5y46t2N2rz0Z\\_YCLd97gmSidLUyzMh8VseQRCmpPHWAj7KCK2NnlHxyqcKKHxn2tYOODwtykSNZeaOe](https://vertexaisearch.cloud.google.com/gf7txHCi0IDdeHu1WUYcCPoRDISE5mXiK5y46t2N2rz0Z_YCLd97gmSidLUyzMh8VseQRCmpPHWAj7KCK2NnlHxyqcKKHxn2tYOODwtykSNZeaOe)]
- NMR Solvents. (n.d.). Sigma-Aldrich. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbW6XN\\_UTrOq8f1fgJsklhBLVNQLRAr5MknNJ\\_7uHd\\_0n3Vsx\\_py\\_\\_reJpcPcSsk541Q8PU6dCAU0r0lXK4G0fgZInF8FBjPHAGiOgyxW1rnE9p-J6amM2BlwC2QaOYjUuqx6AuqAl79da3](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbW6XN_UTrOq8f1fgJsklhBLVNQLRAr5MknNJ_7uHd_0n3Vsx_py__reJpcPcSsk541Q8PU6dCAU0r0lXK4G0fgZInF8FBjPHAGiOgyxW1rnE9p-J6amM2BlwC2QaOYjUuqx6AuqAl79da3)]
- Deuterated Solvents for NMR: (2025, October 7). Allan Chemical Corporation. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhCH4zQ0biO0z9c4e0NB\\_XOKf3Q2M6e6JzHbu8bfYZIFAEDKt6b455cKgJbjlm7tYkg4ZlbfzNNDZQAcUDktPKnOjbtotRXqeX-RL](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhCH4zQ0biO0z9c4e0NB_XOKf3Q2M6e6JzHbu8bfYZIFAEDKt6b455cKgJbjlm7tYkg4ZlbfzNNDZQAcUDktPKnOjbtotRXqeX-RL)]
- Deuterated Compounds for NMR. (n.d.). TCI AMERICA. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNldVS\\_i6lZEEtIHXriDu3YMTvxp1I2cZ5dqvd9Yv8FMhnoKZkYv9Qmid717n36\\_I-1USiKw1lw==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNldVS_i6lZEEtIHXriDu3YMTvxp1I2cZ5dqvd9Yv8FMhnoKZkYv9Qmid717n36_I-1USiKw1lw==)]
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqr9Mjj9r7d35WBtXZrvXmKAZ5ebl3D3BOIxRbU4XqHqbaGTICz0WQM-ZZT9QYagLvD-R0-yWiGgdiNH01mYklMO7ggOPq-Oi\\_67gtJ8Q5RpfPE1H5S7zwhK6g3VVZ0seoKpo4CBmaxlyTdxBg\\_U7yxYUrrOr\\_J5er3Ddjv2uDoil](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqr9Mjj9r7d35WBtXZrvXmKAZ5ebl3D3BOIxRbU4XqHqbaGTICz0WQM-ZZT9QYagLvD-R0-yWiGgdiNH01mYklMO7ggOPq-Oi_67gtJ8Q5RpfPE1H5S7zwhK6g3VVZ0seoKpo4CBmaxlyTdxBg_U7yxYUrrOr_J5er3Ddjv2uDoil)]
- Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Verlag der Zeitschrift für Naturforschung. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx\\_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==)]
- Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx\\_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==)]
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ZEN8H1ArodhUruSb3d9AEFv1kv3iYNMV8hKwnGc7b\\_tC6Qndhy\\_xF0bpZ9CDzTtZxq9KB6PDJOJ8av7HEYfPF-xkmVieqM4jIF4-eA\\_SQA5BnbnC](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ZEN8H1ArodhUruSb3d9AEFv1kv3iYNMV8hKwnGc7b_tC6Qndhy_xF0bpZ9CDzTtZxq9KB6PDJOJ8av7HEYfPF-xkmVieqM4jIF4-eA_SQA5BnbnC)]
- 15N-NMR Investigation of Solvent Effects on Sulfonamides. (n.d.). ResearchGate. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx\\_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==)]
- Solvents, deuterated for NMR for laboratory. (n.d.). Scharlab. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx\\_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==)]
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d2RTtPa-dszau2MLPE1hGWGo2s9UUB1TVINWVgtgd5UKWQCLN8nlhUEUH\\_r3K1RgDPWbZdplpc8cEO7NgYAR73k18hsrAo44ytqGaKIQJ979-YA=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d2RTtPa-dszau2MLPE1hGWGo2s9UUB1TVINWVgtgd5UKWQCLN8nlhUEUH_r3K1RgDPWbZdplpc8cEO7NgYAR73k18hsrAo44ytqGaKIQJ979-YA=)]
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). PMC. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d2RTtPa-dszau2MLPE1hGWGo2s9UUB1TVINWVgtgd5UKWQCLN8nlhUEUH\\_r3K1RgDPWbZdplpc8cEO7NgYAR73k18hsrAo44ytqGaKIQJ979-YA=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6d2RTtPa-dszau2MLPE1hGWGo2s9UUB1TVINWVgtgd5UKWQCLN8nlhUEUH_r3K1RgDPWbZdplpc8cEO7NgYAR73k18hsrAo44ytqGaKIQJ979-YA=)]
- J-coupling. (n.d.). Wikipedia. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-8q7BLK174Rm2az-o2adfGS4tbwint4nE-gSLwzM8UQP73suRo4DbnEu86ETUKAw=>]
- Spin-Spin Splitting: J-Coupling. (2020, February 14). Organic Chemistry Data. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-8q7BLK174Rm2az-o2adfGS4tbwint4nE-gSLwzM8UQP73suRo4DbnEu86ETUKAw=>]
- NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx\\_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz9q9q21hVkd7QOX27Or4F1frfUsQ2DMyx_nsuHjG4OffmNREdLIZzoJrVnObdCkDM9OQ==)]
- 13C NMR spectroscopy. (n.d.). Retrieved from NPTEL. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZZXnks7N9eJb6YzmGhO4MAUaPdN6skWHlalkb6g3y9UX8CP8c0ma9y088\\_\\_JC2H\\_KqWCwq9O5A06QTF07UAIk1E590vfXYMOUhwakBu\\_ZPo1W](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZZXnks7N9eJb6YzmGhO4MAUaPdN6skWHlalkb6g3y9UX8CP8c0ma9y088__JC2H_KqWCwq9O5A06QTF07UAIk1E590vfXYMOUhwakBu_ZPo1W)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [znaturforsch.com](http://znaturforsch.com) [[znaturforsch.com](http://znaturforsch.com)]
- 2. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | [allanchem.com](http://allanchem.com) [[allanchem.com](http://allanchem.com)]
- 4. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 5. J-coupling - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 6. [organicchemistrydata.org](http://organicchemistrydata.org) [[organicchemistrydata.org](http://organicchemistrydata.org)]
- 7. [bhu.ac.in](http://bhu.ac.in) [[bhu.ac.in](http://bhu.ac.in)]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. Benzenesulfonamide(98-10-2) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 10. NMR Solvents [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 11. Solvents, deuterated for NMR for laboratory | Scharlab [[scharlab.com](http://scharlab.com)]
- 12. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [[weizmann.ac.il](http://weizmann.ac.il)]
- 13. [organomation.com](http://organomation.com) [[organomation.com](http://organomation.com)]
- 14. [sites.uclouvain.be](http://sites.uclouvain.be) [[sites.uclouvain.be](http://sites.uclouvain.be)]
- 15. [ocw.mit.edu](http://ocw.mit.edu) [[ocw.mit.edu](http://ocw.mit.edu)]
- 16. [sites.bu.edu](http://sites.bu.edu) [[sites.bu.edu](http://sites.bu.edu)]
- 17. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Introduction: The Spectroscopic Keystone of Sulfonamide Chemistry]. BenchChem, [2026]. [Online PDF]. [Available at: spectroscopic-keystone-of-sulfonamide-chemistry](#)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3

Ontario, C.

Phone: (60

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility](#)